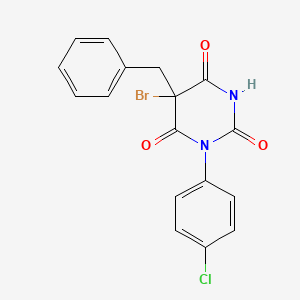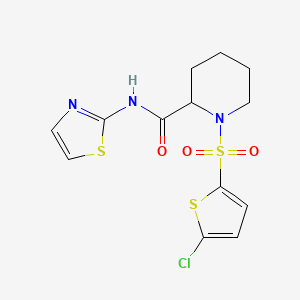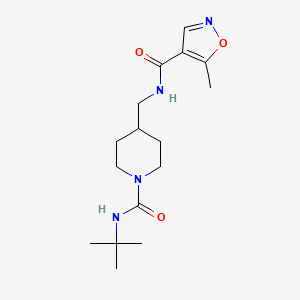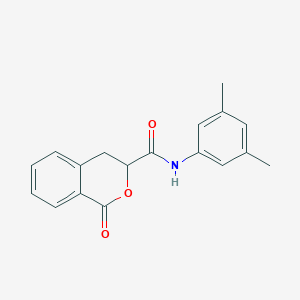![molecular formula C16H20N2O3S B2587446 N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 1219441-74-3](/img/structure/B2587446.png)
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide (CP-94,253) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis of Heterocycles
Cyclopropane-containing compounds are crucial in medicinal chemistry due to their presence in many drug molecules. A study described the electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides, leading to spirocyclic dihydropyridines. These compounds can be further elaborated into spirocyclic heterocycles with drug-like features, demonstrating the utility of such cyclization reactions in the synthesis of complex molecular architectures (Senczyszyn, Brice, & Clayden, 2013).
Antiviral and Antibacterial Agents
Another application involves the synthesis of sulfonyl group-containing naphthyridine derivatives as antibacterial agents. Such compounds, derived from chloronicotinic acid derivatives via Dieckmann-type cyclization, highlight the potential of incorporating sulfonyl and cyclopropyl groups for developing potent antibacterial compounds (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
HIV Protease Inhibitors
In the context of antiviral research, sulfonamide-substituted cyclooctylpyranones were identified as potent, nonpeptidic HIV protease inhibitors. This study emphasizes the role of sulfonamide substitution for achieving high binding affinity and antiviral activity, contributing to the development of new therapeutic agents (Skulnick et al., 1997).
Lead Compound Development
The design and synthesis of cyclopropane-containing compounds are significant for drug discovery, as demonstrated by a strategy for preparing cyclopropane-containing lead-like compounds and fragments. This approach utilizes cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, yielding scaffolds suitable for further derivatization and highlighting the versatility of cyclopropane moieties in medicinal chemistry (Chawner, Cases-Thomas, & Bull, 2017).
Antibacterial Activity
Sulfonamide drugs have revolutionized antibiotic medicine, and their synthesis at room temperature through economical routes has been explored. The study demonstrates the antibacterial efficacy of these compounds, specifically against Staphylococcus aureus and Escherichia coli, underscoring the potential of sulfonamide scaffolds in combating bacterial infections (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(17-14-8-9-14)15-7-4-11-18(15)22(20,21)12-10-13-5-2-1-3-6-13/h1-3,5-6,10,12,14-15H,4,7-9,11H2,(H,17,19)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNVTIFAWMABJQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(2-phenylethenesulfonyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)
![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)
![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2587371.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)acetamide](/img/structure/B2587373.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2587377.png)



![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587386.png)